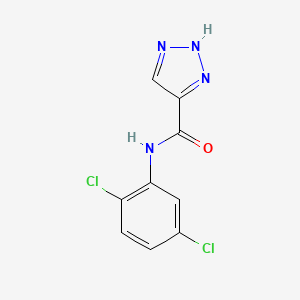

N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound. Based on its nomenclature, it likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also appears to have an amide functional group attached to the triazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or condensation . For instance, the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using spectroscopic techniques and single-crystal X-ray diffraction . For example, in the case of N-(2,5-Dichlorophenyl)succinamic acid, the conformation of the N—H bond in the amide segment is syn with respect to the ortho-Cl atom and anti to the meta-Cl atom of the benzene ring .Chemical Reactions Analysis

Compounds with similar structures can participate in various chemical reactions. For instance, diisocyanates, which have two NCO groups, can react with water and biological (macro)molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the exposure potential of a substance depends on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .Scientific Research Applications

Synthesis and Chemical Properties

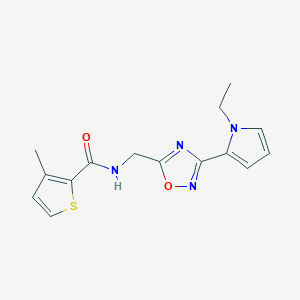

Triazole derivatives, including those similar to N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide, are synthesized through various chemical reactions. These compounds are noted for their versatile chemical properties, which allow for further functionalization or application in complex chemical syntheses. For instance, the study by Yen et al. (2016) developed an effective 1,3-dipolar cycloaddition for synthesizing 5-amino-1,2,4-triazoles, showcasing the adaptability of triazole derivatives in synthesizing complex molecules (Yen, Kung, & Wong, 2016).

Biological Activities

Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For example, Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021). Additionally, Karegoudar et al. (2008) investigated the antimicrobial and anti-inflammatory activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazines bearing a trichlorophenyl moiety, demonstrating the therapeutic potential of these compounds (Karegoudar, Prasad, Ashok, Mahalinga, Poojary, & Holla, 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O/c10-5-1-2-6(11)7(3-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZPJDBBYXXCLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C2=NNN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)

![6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2752925.png)

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2752929.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2752931.png)

![1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2752934.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2752936.png)